molecular formula C8H12BrNO2S B14632397 Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide CAS No. 57132-41-9

Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide

Cat. No.: B14632397
CAS No.: 57132-41-9
M. Wt: 266.16 g/mol
InChI Key: SZYHZLYAILTOCW-UHFFFAOYSA-M
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Description

Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide is a compound belonging to the class of thiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide typically involves the reaction of 4-methylthiazole with ethyl bromoacetate under controlled conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazolium-amino derivatives, while oxidation reactions can produce thiazole oxides .

Scientific Research Applications

Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity and leading to various biological effects. The compound can also disrupt bacterial cell membranes, leading to cell death. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is well-documented .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-ethoxy-2-oxoethyl)-3-methylimidazolium bromide
  • 1-(2-methoxy-2-oxoethyl)-3-methylimidazolium bromide
  • 1-(2-propoxy-2-oxoethyl)-3-methylimidazolium bromide

Uniqueness

Thiazolium, 3-(2-ethoxy-2-oxoethyl)-4-methyl-, bromide stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar imidazolium-based compounds, it exhibits enhanced antimicrobial activity and different reactivity patterns, making it a valuable compound for various applications .

Properties

CAS No.

57132-41-9

Molecular Formula

C8H12BrNO2S

Molecular Weight

266.16 g/mol

IUPAC Name

ethyl 2-(4-methyl-1,3-thiazol-3-ium-3-yl)acetate;bromide

InChI

InChI=1S/C8H12NO2S.BrH/c1-3-11-8(10)4-9-6-12-5-7(9)2;/h5-6H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

SZYHZLYAILTOCW-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=CSC=C1C.[Br-]

Origin of Product

United States

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